

SR-4835 solubility and preparation for cell culture

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Compound of Interest

Compound Name: SR-4835

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Application Notes and Protocols for SR-4835 For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the solubility of **SR-4835**, a potent and selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and CDK13, and protocols for its preparation for use in cell culture experiments.^{[1][2][3]}

Solubility of SR-4835

SR-4835 exhibits limited solubility in aqueous solutions and is insoluble in water and ethanol.^[1] Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions.^{[1][2][4]} ^[5] For in vivo applications, specific solvent systems are required. The following table summarizes the known solubility data for **SR-4835**.

Solvent/System	Concentration	Notes
In Vitro		
DMSO	16 mg/mL (32.04 mM)	Warming in a 50°C water bath and ultrasonication may be required. Use fresh, moisture-free DMSO.[1]
DMSO	60 mg/mL (120.15 mM)	Use fresh, moisture-free DMSO.[1]
DMSO	5 mg/mL (10.01 mM)	Sonication is recommended.[4]
Methanol	Soluble	[5]
Water	Insoluble	[1]
Ethanol	Insoluble	[1]
In Vivo		
10% DMSO, 40% PEG300, 5% Tween-80, 45% saline	5 mg/mL (10.01 mM)	Suspended solution; requires sonication.[3]
10% DMSO, 90% corn oil	0.89 mg/mL (1.78 mM)	Suspended solution; requires sonication.[3]
20% HP- β -CD in saline	5 mg/mL (10.01 mM)	Suspended solution; requires sonication.[3]

Mechanism of Action of SR-4835

SR-4835 is a highly selective, ATP-competitive dual inhibitor of CDK12 and CDK13.[3][6][7][8] Its mechanism of action involves binding to the ATP-binding pocket of CDK12.[6][9] Uniquely, **SR-4835** also functions as a "molecular glue." [9][10] It facilitates the formation of a ternary complex between CDK12, its binding partner Cyclin K, and the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex.[9][10] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of Cyclin K.[9][10] The degradation of Cyclin K impairs the transcription of genes involved in the DNA damage response (DDR), sensitizing cancer cells to DNA-damaging agents and PARP inhibitors.[1][9]

SR-4835 molecular glue mechanism of action.

Experimental Protocols for Cell Culture

The following is a generalized protocol for the preparation and use of **SR-4835** in cell culture experiments, based on methodologies from published research.

Preparation of **SR-4835** Stock Solution

Materials:

- **SR-4835** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Water bath or sonicator (optional)

Procedure:

- Equilibrate the **SR-4835** powder to room temperature before opening to prevent moisture condensation.
- Aseptically weigh the desired amount of **SR-4835** powder.
- Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
- Vortex the solution thoroughly to dissolve the compound. If solubility is an issue, gentle warming in a 37-50°C water bath or brief sonication can be applied.^[1]
- Once fully dissolved, sterilize the stock solution by filtering through a 0.22 µm syringe filter into a sterile container.
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

- Store the aliquots at -20°C or -80°C for long-term storage.

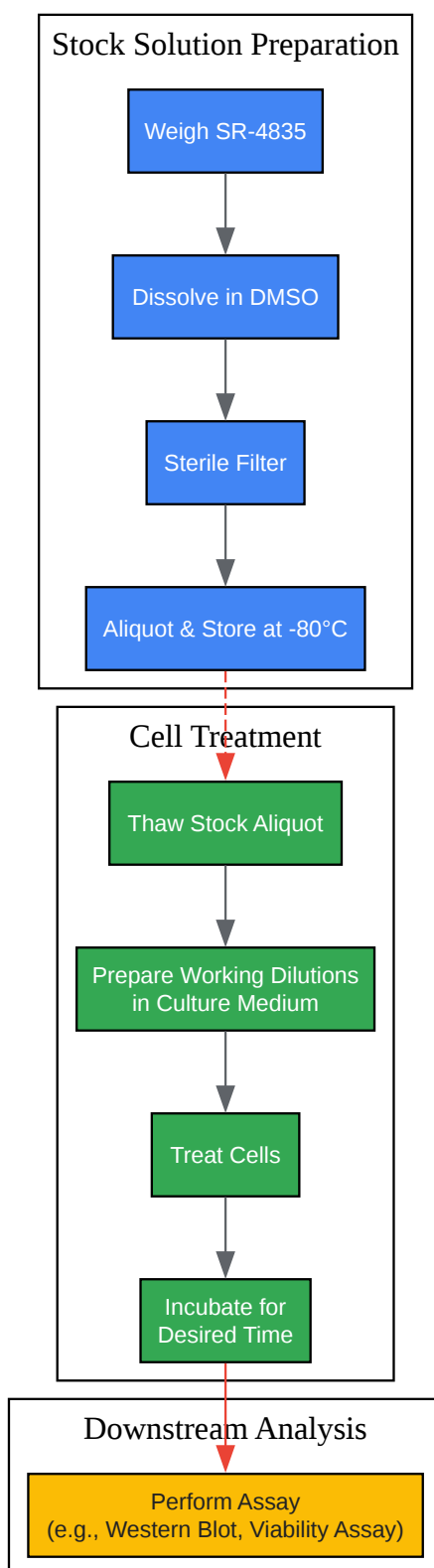
Preparation of Working Solutions and Cell Treatment

Materials:

- **SR-4835** stock solution (e.g., 10 mM in DMSO)
- Appropriate cell culture medium
- Cells plated in multi-well plates, flasks, or dishes

Procedure:

- Thaw a single aliquot of the **SR-4835** stock solution at room temperature.
- Calculate the volume of stock solution needed to achieve the final desired concentration in your cell culture medium. Note: The final concentration of DMSO in the culture medium should be kept low (typically $\leq 0.1\%$) to avoid solvent-induced cytotoxicity.
- Prepare a series of dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations. For example, to treat cells with 100 nM **SR-4835**, you can perform a 1:1000 dilution of a 100 μ M intermediate solution, or a 1:100,000 dilution of a 10 mM stock.
- Remove the existing medium from the cells and replace it with the medium containing the desired concentration of **SR-4835**.
- Include a vehicle control group treated with the same final concentration of DMSO as the highest concentration of **SR-4835** used.
- Incubate the cells for the desired experimental duration. Effective concentrations and incubation times reported in the literature range from nanomolar to low micromolar concentrations, with incubation times from a few hours to several days, depending on the cell type and assay.^{[1][3]} For example, concentrations of 10-90 nM have been used for clonogenic assays in triple-negative breast cancer cell lines, while concentrations up to 10 μ M have also been reported.^[1]



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Workflow for **SR-4835** preparation and cell treatment.

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